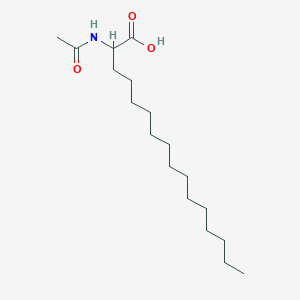

Hexadecanoic acid, 2-(acetylamino)-

Description

Hexadecanoic acid, 2-(acetylamino)-, also known as 2-acetamidohexadecanoic acid, is a derivative of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The defining feature of this compound is the presence of an acetylamino group at the second carbon position. While specific research on this molecule is limited, its structural characteristics place it at the intersection of lipid and amino acid biochemistry, making it a molecule of potential interest.

Below are the known identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-acetamidohexadecanoic acid |

| Synonyms | Hexadecanoic acid, 2-(acetylamino)- |

| CAS Number | 34380-60-2 |

| Molecular Formula | C18H35NO3 |

| Molecular Weight | 313.48 g/mol |

This data represents the fundamental chemical identifiers for Hexadecanoic acid, 2-(acetylamino)-.

Modified fatty acids are a broad class of molecules where the basic fatty acid structure has been altered, leading to diverse biological functions. These modifications can include the introduction of various functional groups, changes in chain length, and the degree of saturation. Research in this area aims to understand how these structural changes impact the physical, chemical, and biological properties of the fatty acids.

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond. mdpi.com These compounds are involved in a variety of physiological processes. While Hexadecanoic acid, 2-(acetylamino)- is not a classical NAAA in the sense of a full amino acid conjugate, its N-acetyl group represents a related type of modification at the alpha-carbon. The study of such modified fatty acids helps to elucidate their roles in cellular signaling, membrane structure, and metabolism.

The introduction of an N-acyl group to a molecule, known as N-acylation, is a crucial modification in biological chemistry. This process can dramatically alter the properties of the parent molecule, influencing its solubility, membrane permeability, and interaction with biological targets. acs.org

Currently, there is a notable lack of specific academic literature and foundational studies focusing directly on Hexadecanoic acid, 2-(acetylamino)-. The scientific interest in N-acylated lipids is primarily centered on N-acylethanolamines (NAEs), such as anandamide, and other N-acyl amino acids that act as signaling molecules. mdpi.com

However, the synthesis and study of various N-acyl amino acids are active areas of research, particularly in the development of surfactants and other specialty chemicals. researchgate.net Foundational studies on the synthesis of N-acyl-α-amino acids have explored various methods, including the Schotten-Baumann reaction, to create the amide linkage. researchgate.net While not directly investigating Hexadecanoic acid, 2-(acetylamino)-, this body of work provides the chemical basis for the synthesis and understanding of such molecules. The broader interest in fatty acid amides as bioactive lipids continues to grow, suggesting that related compounds like Hexadecanoic acid, 2-(acetylamino)- may become subjects of future research as analytical techniques and interest in lipidomics expand. usf.edu

Properties

CAS No. |

101885-60-3 |

|---|---|

Molecular Formula |

C18H35NO3 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

2-acetamidohexadecanoic acid |

InChI |

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

QKSZWOKZJCYLBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexadecanoic Acid, 2 Acetylamino

Established Synthetic Pathways for the 2-(acetylamino)- Moiety Integration

The introduction of the N-acetyl group onto the 2-amino position of hexadecanoic acid is a critical step in the synthesis of the target compound. The primary challenge lies in achieving selectivity for the amino group over the carboxylic acid functionality.

Chemo-selective Acylation Strategies

Chemo-selective N-acylation of amino acids without protecting the carboxylic acid group is a desirable strategy for efficient synthesis. One common approach involves the use of acyl chlorides or anhydrides under controlled conditions. For instance, the Schotten-Baumann reaction, which typically involves the acylation of an amine with an acyl chloride in the presence of a base, can be adapted for this purpose. The use of a biphasic system or a suitable organic solvent can favor the N-acylation over O-acylation of the carboxylate.

Another effective method for the chemo-selective N-acylation of amino acids is the use of a catalytic amount of a cationic surfactant in a suitable solvent like tetrahydrofuran. This method allows for the reaction of the amino acid with an acyl chloride, leading to the N-acylated product in high yields after a simple filtration step. researchgate.net

The use of in situ generated reactive intermediates is another advanced strategy. For example, malonic acid can be used as a precursor for N-acetylation in solid-phase synthesis. This method proceeds through a reactive ketene (B1206846) intermediate at room temperature, offering high yields for the acetylation of various molecules, including those with multiple functional groups. rsc.org

The choice of acylating agent and reaction conditions is crucial for achieving high chemo-selectivity. The following table summarizes various approaches for N-acylation.

| Acylating Agent | Catalyst/Conditions | Key Features |

| Acetyl chloride | Aqueous base (e.g., NaHCO3) | Classical Schotten-Baumann conditions, requires careful pH control. |

| Acetic anhydride (B1165640) | Mild base or neat | Can be effective but may require optimization to avoid side reactions. |

| Acyl chloride | Cationic surfactant/THF | High yields, simple work-up. researchgate.net |

| Malonic acid | Solid-phase synthesis | In situ generation of a reactive ketene intermediate, high efficiency. rsc.org |

Stereoselective Synthesis Approaches for the C-2 Position

Controlling the stereochemistry at the C-2 position is paramount, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. Several stereoselective methods have been developed for the synthesis of α-amino acids.

One powerful approach involves the use of chiral auxiliaries. For instance, a chiral nickel(II) complex of a glycine (B1666218) Schiff base can be alkylated with a long-chain alkyl halide. The chiral ligand on the nickel complex directs the stereochemical outcome of the alkylation, leading to the desired enantiomer of the α-amino acid after hydrolysis.

Asymmetric catalysis offers another elegant route. For example, the enantioselective alkylation of a prochiral enolate derived from an N-protected glycine ester can be achieved using a chiral phase-transfer catalyst. This method allows for the introduction of the long alkyl chain with high enantioselectivity. More recent developments include the use of visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral N-sulfinyl imine, providing a convenient route to unnatural α-amino acids from readily available carboxylic acids. acs.org

The stereoselective reduction of a ketone precursor can also be employed. For example, a 4-oxo α-amino acid derivative can undergo stereoselective reduction using a bulky reducing agent like L-selectride to yield the corresponding syn-alcohol, which can then be further manipulated to form the desired α-amino acid. nih.gov

Enzymatic and Biocatalytic Routes for Analogous Structures

Enzymatic methods provide a green and highly selective alternative to traditional chemical synthesis for producing N-acyl amino acids. Lipases and acylases are the most commonly employed enzymes for this purpose.

Lipases, which are known for their ability to catalyze hydrolysis and esterification reactions, can also be used for amidation. The lipase-catalyzed N-acylation of amino alcohols has been shown to proceed with high regioselectivity for the amino group. This selectivity is often attributed to an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov For instance, immobilized lipases like Novozym 435 have demonstrated excellent performance in the selective amidation of various amino alcohols in solvent-free systems, achieving high yields of the N-acylated product. nih.gov

Acylases are another class of enzymes that have been successfully used for the synthesis of N-acyl-L-amino acids. These enzymes can catalyze the reverse hydrolysis reaction between a fatty acid and an amino acid. For example, acylase I from porcine kidney has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. researchgate.net

The following table highlights the use of different enzymes in the synthesis of N-acyl amino acids.

| Enzyme | Substrates | Key Findings |

| Novozym 435 (immobilized lipase) | Phenylglycinol and capric acid | High regioselectivity for N-acylation (89.41% yield) in a solvent-free system. nih.gov |

| Acylase I (from porcine kidney) | L-amino acids and lauric acid | Effective catalysis of N-lauroyl-L-amino acid synthesis in a glycerol-water system. researchgate.net |

Design and Synthesis of Structurally Related Analogues

The synthesis of analogues of Hexadecanoic acid, 2-(acetylamino)- with modified structures is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved properties.

Chain Length and Saturation Modifications

Modifying the length and degree of saturation of the fatty acid chain can significantly impact the biological activity of N-acyl amino acids. Analogues with shorter or longer alkyl chains, as well as those containing double or triple bonds, can be synthesized by starting with the corresponding modified fatty acids or their activated derivatives.

For example, the synthesis of N-acylglycines with varying chain lengths (C8-C18) has been achieved through lipase-catalyzed reactions. nih.gov Similarly, the introduction of unsaturation can be accomplished by using unsaturated fatty acids like oleic acid or linoleic acid in the acylation step.

Further Functionalization at Terminal or Internal Positions

Introducing additional functional groups at the terminal or internal positions of the fatty acid chain can provide handles for further chemical modification or for probing biological interactions.

Terminal functionalization can be achieved by starting with a fatty acid that already contains a functional group at its ω-position, such as a hydroxyl, amino, or carboxyl group. For instance, ω-hydroxy fatty acids can be used to introduce a terminal hydroxyl group, which can then be further derivatized.

Internal functionalization is more challenging but can be achieved through various C-H activation strategies. For example, palladium-catalyzed C-H arylation has been used for the long-range arylation of amino acids bearing long alkyl chains, demonstrating the feasibility of modifying internal positions. researchgate.net

The synthesis of analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine demonstrates methods for introducing hydroxyl groups and other functionalities into the backbone of an N-acyl amino acid derivative, which can be adapted for the target compound.

Sustainable and Green Chemistry Principles in Synthesis

The synthesis of Hexadecanoic acid, 2-(acetylamino)-, also known as N-acetyl-2-aminohexadecanoic acid, is increasingly being scrutinized through the lens of green and sustainable chemistry. Traditional methods for N-acylation often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation and potential environmental impact. The principles of green chemistry aim to mitigate these issues by designing chemical processes that are more efficient, use safer substances, and minimize waste. Key strategies being explored for the sustainable synthesis of this and related N-acyl amino acids include the use of biocatalysts, alternative benign reaction media, and energy-efficient technologies.

A central goal in the green synthesis of N-acyl amino acids is to replace conventional chemical acylation methods, such as the Schotten-Baumann reaction which often uses acyl chlorides and generates salt by-products, with more environmentally friendly alternatives. nih.gov Enzymatic synthesis, in particular, has emerged as a powerful tool, offering high selectivity and mild reaction conditions. nih.gov

Biocatalytic Approaches

Enzymes, as natural catalysts, operate under mild conditions of temperature and pH, exhibit high specificity, and are biodegradable. scispace.com For the synthesis of N-acyl amino acids, hydrolases such as lipases and aminoacylases are particularly relevant. nih.gov These enzymes can catalyze the formation of the amide bond between the amino group of 2-aminohexadecanoic acid and an acetyl donor.

Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that can function in non-aqueous environments, which can be advantageous for overcoming the low solubility of long-chain fatty acids and their derivatives. The mechanism typically involves the formation of an acyl-enzyme intermediate. While traditionally used for esterification, lipases have been successfully employed for N-acylation. For the synthesis of Hexadecanoic acid, 2-(acetylamino)-, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, could be used. The acetyl group can be provided by a non-activated ester like ethyl acetate (B1210297), which can also serve as the solvent, or by using acetic anhydride under controlled conditions. The chemoselectivity of lipases is a significant advantage, as they can selectively acylate the amino group even in the presence of other reactive functional groups. researchgate.net

Aminoacylase-Catalyzed Synthesis: Aminoacylases are another class of enzymes that show great promise for the synthesis of N-acyl amino acids. monash.edu They can catalyze the reverse reaction of hydrolysis, directly condensing a fatty acid with an amino acid. Studies have shown that aminoacylases from sources like Streptomyces ambofaciens can catalyze the acylation of various L-amino acids in aqueous media. researchgate.net The reaction yield is often dependent on the nature of both the amino acid and the fatty acid. For the synthesis of the target molecule, an aminoacylase (B1246476) could be used to catalyze the reaction between 2-aminohexadecanoic acid and a suitable acetyl donor.

The following table summarizes representative conditions for the enzymatic synthesis of long-chain N-acyl amino acids, which are analogous to the synthesis of Hexadecanoic acid, 2-(acetylamino)-.

Table 1: Examples of Enzymatic Synthesis of Long-Chain N-Acyl Amino Acids

| Enzyme | Acyl Donor | Amino Acid Substrate | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acylase I (from pig kidney) | Palmitic Acid | L-Arginine | Glycerol-water | 37 | 24 | High Conversion | frontiersin.org |

| Candida antarctica Lipase B | Variety of acyl donors | 5-Hydroxymethylfurfurylamine | 2-MeTHF | 30 | 2 | >90% Conversion | researchgate.net |

Alternative Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in green chemistry. Many traditional organic solvents are toxic, flammable, and contribute to pollution. Therefore, a significant focus is on replacing them with greener alternatives or eliminating them altogether.

Green Solvents: For the N-acetylation of 2-aminohexadecanoic acid, water is the most desirable green solvent. However, the low aqueous solubility of the long-chain substrate can be a challenge. To address this, co-solvents or specialized solvent systems are explored. Glycerol, a biodegradable and non-toxic solvent, has been used in combination with water for the enzymatic synthesis of N-lauroyl-L-amino acids, demonstrating the feasibility of this approach. frontiersin.org Another strategy involves the use of bio-based solvents derived from renewable resources, such as fruit and vegetable extracts, which have been successfully used for the N-acetylation of various amino acids. mdpi.com

Solvent-Free Synthesis: An even greener approach is to conduct reactions under solvent-free conditions. This minimizes waste and can simplify product purification. Solvent-free acetylation reactions have been developed for various substrates, often using a catalyst and stoichiometric amounts of the acetylating agent, such as acetic anhydride or its greener alternative, isopropenyl acetate. nih.gov Such a protocol could be adapted for the synthesis of Hexadecanoic acid, 2-(acetylamino)-, potentially using a solid acid catalyst that can be easily recovered and reused.

Table 2: Green Solvent and Solvent-Free Approaches for N-Acetylation

| Substrate | Acetylating Agent | Catalyst/Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Various Amino Acids | Acetic Anhydride | Bio-based solvents (e.g., vinegar, lemon juice) | Bio-based | Room Temp. | Fast | Good | mdpi.com |

| Thymol (model phenol) | Acetic Anhydride | VOSO₄ (1%) | Solvent-free | Room Temp. | 24 h | 80% | nih.gov |

Energy-Efficient Methodologies

Reducing energy consumption is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a prominent energy-efficient technology.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can be particularly beneficial for reactions involving solid substrates or viscous media. Microwave-assisted protocols have been developed for the N-acetylation of various amines and the synthesis of N-acetylneuraminic acid congeners, demonstrating the broad applicability of this technique. nih.govbeilstein-journals.org A microwave-assisted approach for the synthesis of Hexadecanoic acid, 2-(acetylamino)- could involve irradiating a mixture of 2-aminohexadecanoic acid and an acetylating agent, potentially in a green solvent or under solvent-free conditions, to rapidly produce the desired product.

Table 3: Microwave-Assisted Synthesis of Related Compounds

| Substrate Type | Reaction | Microwave Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Acetylglucosamine | 1,6-Anhydrosugar formation | 200 °C, in Sulfolane | 5 min | 21-44% | beilstein-journals.org |

| L-Phenylalanine | Hydantoin synthesis | 80 °C, in Water | 15 min | 89% |

By integrating these green chemistry principles—biocatalysis, sustainable solvents, and energy-efficient methods—the synthesis of Hexadecanoic acid, 2-(acetylamino)- can be shifted towards a more sustainable and environmentally responsible paradigm, aligning with the broader goals of modern chemical manufacturing.

Biological Activities and Mechanistic Investigations of Hexadecanoic Acid, 2 Acetylamino

Molecular and Cellular Mechanisms of Action

The biological activities of Hexadecanoic acid, 2-(acetylamino)- appear to be mediated through its interaction with specific cellular components, leading to the modulation of enzymatic activities and perturbation of intracellular signaling cascades.

Receptor Binding and Ligand-Target Interactions

The signaling actions of Hexadecanoic acid, 2-(acetylamino)- are suggestive of interactions with cell surface receptors. Studies have shown that its effects on intracellular calcium levels are sensitive to pertussis toxin, which is a hallmark of the involvement of G protein-coupled receptors (GPCRs). nih.govnih.gov While the specific GPCR has not been definitively identified, this finding points towards a receptor-mediated mechanism of action.

A pre-print study has also implicated the transient receptor potential channel 5 (TRPC5) as a potential target. medrxiv.org This research suggests that Hexadecanoic acid, 2-(acetylamino)- binds to and activates TRPC5, leading to downstream cellular effects. medrxiv.org Furthermore, broader screening studies have identified several other proteins with which Hexadecanoic acid, 2-(acetylamino)- may interact with moderate binding affinity, although the functional consequences of these interactions are not yet fully elucidated. These proteins include Deleted in Colorectal Carcinoma (DCC), Complement Receptor 1 (CR1), Cathepsin B (CTSB), N-acylethanolamine acid amidase (NAAA), Defensin Beta 1 (DEFB1), EPH Receptor A1 (EPHA1), the Insulin-like Growth Factor 1 (IGF1)/IGF Binding Protein 3 (IGFBP3)/Acid Labile Subunit (ALS) complex, and Lymphotoxin Alpha (LTA). medchemexpress.com

| Potential Molecular Target | Evidence | Implied Function |

| G Protein-Coupled Receptor (GPCR) | Pertussis toxin sensitivity of its effects on calcium influx. nih.govnih.gov | Transmembrane signaling |

| Transient Receptor Potential Channel 5 (TRPC5) | Activation of the channel leading to calcium modulation. medrxiv.org | Ion channel regulation |

| Various Proteins (DCC, CR1, CTSB, NAAA, etc.) | Moderate binding affinities observed in screening studies. medchemexpress.com | Diverse, yet to be fully characterized |

Enzyme Modulation and Inhibition Kinetics

The enzymatic regulation of Hexadecanoic acid, 2-(acetylamino)- levels in the body appears to be linked to the enzyme Fatty Acid Amide Hydrolase (FAAH). In mice where the FAAH gene was knocked out, levels of Hexadecanoic acid, 2-(acetylamino)- were found to be up-regulated, suggesting that FAAH is involved in its degradation. nih.govnih.gov

Furthermore, Hexadecanoic acid, 2-(acetylamino)- has been shown to influence the activity of other enzymes as a downstream consequence of its signaling actions. Specifically, it contributes to the production of nitric oxide (NO) through the activation of calcium-sensitive nitric-oxide synthase (NOS) enzymes. nih.govnih.gov This effect is inhibited by the NOS inhibitor 7-nitroindazole. nih.gov Detailed kinetic studies on the direct inhibition or activation of these enzymes by Hexadecanoic acid, 2-(acetylamino)- are not yet available in the published literature.

| Enzyme | Interaction Type | Observed Effect |

| Fatty Acid Amide Hydrolase (FAAH) | Substrate | FAAH appears to be involved in the degradation of Hexadecanoic acid, 2-(acetylamino)-. nih.govnih.gov |

| Nitric-Oxide Synthase (NOS) | Indirect Activation | Promotes NO production via calcium-sensitive NOS enzymes. nih.govnih.gov |

Intracellular Signaling Pathway Perturbations

A primary reported effect of Hexadecanoic acid, 2-(acetylamino)- is the modulation of intracellular calcium levels. In both native adult dorsal root ganglion (DRG) cells and the DRG-like cell line F-11, the compound induces a transient influx of calcium. nih.govnih.govcaymanchem.comncats.io This effect is dependent on the presence of extracellular calcium and can be blocked by non-selective calcium channel blockers such as ruthenium red and SK&F96365. nih.govnih.gov The EC50 for this effect in F-11 cells has been reported to be 5.5 µM. caymanchem.com

This modulation of calcium influx is a key upstream event that leads to other downstream signaling events, such as the activation of nitric-oxide synthase and the subsequent production of nitric oxide. nih.govnih.gov Electrophysiological experiments have also shown that Hexadecanoic acid, 2-(acetylamino)- can potently inhibit heat-evoked firing of nociceptive neurons in the rat dorsal horn, an effect likely mediated by its influence on ion channel activity and intracellular signaling. nih.govnih.govcaymanchem.com

Gene Expression and Proteomic Alterations in Cellular Models

Investigations into the effects of Hexadecanoic acid, 2-(acetylamino)- on global cellular changes are beginning to emerge. A pre-print study utilizing transcriptomic analysis of neonatal rat cardiomyocytes treated with the compound revealed a significant negative modulation of immune pathways. medrxiv.org This finding aligns with the suggested anti-inflammatory properties of the molecule. smolecule.com

While direct, large-scale proteomic studies specifically analyzing the effects of treatment with Hexadecanoic acid, 2-(acetylamino)- are not yet available, the identification of its potential protein targets (as mentioned in section 3.1.1) provides a foundation for future proteomic investigations. medchemexpress.com A related area of research involves the proteomic identification of proteins that are post-translationally modified by the attachment of a palmitoyl (B13399708) group to an N-terminal glycine (B1666218). For instance, the Gαs subunit of heterotrimeric G proteins is known to be palmitoylated at the N-terminal glycine, a modification that has profound consequences for signal transduction by sensitizing the cell to adenylyl cyclase-stimulating agents. embopress.org Although this is a modification of a protein rather than the direct action of exogenous Hexadecanoic acid, 2-(acetylamino)-, it highlights the importance of this type of lipidation in cellular signaling.

In Vitro Biological Efficacy Studies

In vitro studies have been crucial in elucidating the direct cellular effects of Hexadecanoic acid, 2-(acetylamino)-.

Assessment of Cellular Viability and Proliferation Modulation

Specific studies focusing on the direct effects of Hexadecanoic acid, 2-(acetylamino)- on cellular viability and proliferation are limited in the currently available scientific literature. However, in studies investigating its other biological effects, cell viability was monitored to ensure that the observed actions were not due to cytotoxicity. For example, in one study, pretreatment of cells with a compound to inhibit nitric oxide synthase did not cause cell death, as measured by a trypan blue exclusion assay, indicating that the experimental conditions and the presence of related signaling molecules were not acutely toxic. nih.gov Another study notes that the compound is recommended for use in cosmetics for sensitive skin, which would imply a low level of cytotoxicity at the concentrations used. ncats.io A comprehensive assessment of its effects on cell viability and proliferation across different cell types and concentrations awaits further investigation.

Investigations into Apoptotic and Necrotic Pathways

As of the current available research, there are no direct studies specifically investigating the role of Hexadecanoic acid, 2-(acetylamino)- (N-palmitoyl glycine) in inducing or inhibiting apoptotic or necrotic cell death pathways.

While the broader class of lipid molecules and their modifications, such as S-acylation (protein palmitoylation), are known to be involved in the regulation of key proteins in both apoptosis and necroptosis, specific data on N-palmitoyl glycine's direct effects are lacking. portlandpress.com For instance, S-palmitoylation of the FAS receptor is crucial for its role in the extrinsic apoptosis pathway. portlandpress.com Furthermore, glycine itself has been shown to protect cells from rupture during various forms of lytic cell death by targeting the protein NINJ1, which is an executioner of plasma membrane rupture. elifesciences.org However, these findings relate to the constituent parts or related processes, and not the conjugated molecule N-palmitoyl glycine itself. Further research is required to determine if N-palmitoyl glycine has any direct modulatory role in apoptosis or necrosis.

Anti-inflammatory and Immunomodulatory Effects in Cell Lines

The anti-inflammatory and immunomodulatory properties of N-palmitoyl glycine are an emerging area of study, with its effects considered as part of the broader family of N-acyl amides, which are recognized as potent modulators of pain and inflammation. nih.govresearchgate.net

Research into related N-acyl amino acids has provided context for PalGly's potential activities. For example, N-arachidonoyl glycine (NA-Gly), a structurally similar compound, produces antinociceptive and anti-inflammatory effects. nih.gov Studies on N-acyl alanines have shown activity in RAW 264.7 macrophage function assays, though the specific mechanisms remain to be fully elucidated. nih.govdiva-portal.org

However, direct investigation into N-palmitoyl glycine has yielded mixed results. One review noted a lack of significant anti-inflammatory activity in a phorbol (B1677699) ester-induced mouse ear edema model, suggesting its effects may be context- or model-dependent. semanticscholar.org Conversely, related palmitoyl compounds have demonstrated anti-inflammatory potential. A study on o-palmitoylamino N-carboxyethyl benzamide (B126) showed some anti-inflammatory effects in a carrageenan-induced paw edema model. bioline.org.br

In specific cell lines, N-palmitoyl glycine has been shown to induce transient calcium influx in a DRG-like cell line (F-11), an effect that is sensitive to pertussis toxin, suggesting the involvement of G-protein coupled receptors (GPCRs). caymanchem.comnih.gov This modulation of intracellular calcium could have downstream effects on inflammatory signaling pathways.

Antioxidant Capacity and Reactive Oxygen Species Modulation

Direct studies on the intrinsic antioxidant capacity of N-palmitoyl glycine, such as free radical scavenging assays, are limited in the current scientific literature.

However, research has demonstrated that N-palmitoyl glycine modulates the production of nitric oxide (NO), a key reactive nitrogen species (RNS), in sensory neurons. medchemexpress.com In F-11 cells, a dorsal root ganglion (DRG)-like cell line, PalGly was found to contribute to the production of NO through calcium-sensitive nitric-oxide synthase (nNOS) enzymes. nih.govresearchgate.net This effect was inhibited by the nNOS inhibitor 7-nitroindazole, confirming the pathway's involvement. nih.govresearchgate.net The modulation of NO production is a significant finding, as NO is a pleiotropic signaling molecule involved in both physiological and pathological processes, including inflammation and cellular redox status. This activity indicates a role for N-palmitoyl glycine in modulating reactive species, although it is distinct from direct antioxidant activity like scavenging reactive oxygen species (ROS).

Antimicrobial Activity against Microbial Strains

There is currently a lack of scientific studies investigating the direct antimicrobial, antibacterial, or antifungal activities of Hexadecanoic acid, 2-(acetylamino)- (N-palmitoyl glycine) against specific microbial strains. While research exists on the antimicrobial properties of its constituent fatty acid, n-hexadecanoic acid, and other amino acid derivatives, these findings cannot be directly extrapolated to N-palmitoyl glycine. nih.govsysrevpharm.org Dedicated research is needed to determine if this specific compound possesses any direct efficacy against microbial pathogens.

In Vivo Animal Model Research

In vivo studies in animal models have provided the most robust evidence for the biological activity of N-palmitoyl glycine, particularly in the context of sensory neuron function and pain modulation.

Pharmacodynamic Profiling in Preclinical Animal Systems

Pharmacodynamic studies have identified N-palmitoyl glycine as a bioactive lipid that modulates neuronal activity. A key finding is its ability to inhibit the activation of dorsal horn neurons in rats when administered peripherally. nih.gov Specifically, injection of N-palmitoyl glycine into the paw of anesthetized rats potently inhibited the heat-evoked firing of wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord. nih.govnih.govresearchgate.net This demonstrates a clear pharmacodynamic effect on nociceptive signaling pathways.

Further pharmacodynamic insights come from studies on mice lacking the fatty acid amide hydrolase (FAAH) enzyme. In FAAH knockout mice, endogenous levels of N-palmitoyl glycine were found to be up-regulated, which suggests that FAAH is involved in the metabolic degradation of this compound and points to a pathway for its enzymatic regulation in vivo. nih.govnih.gov

The mechanism of action at the cellular level, which underlies its in vivo pharmacodynamics, involves the modulation of calcium influx in sensory neurons, likely through a G-protein coupled receptor. nih.gov

Advanced Analytical and Characterization Methodologies for Hexadecanoic Acid, 2 Acetylamino

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of Hexadecanoic acid, 2-(acetylamino)- from complex matrices, for its quantification, and for the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying Hexadecanoic acid, 2-(acetylamino)-. Reversed-phase HPLC, utilizing a C18 column, is a common and effective approach. insights.biojocpr.com The separation is typically achieved using a mobile phase gradient consisting of an aqueous component, often with a pH-adjusting additive like trifluoroacetic acid (TFA), and an organic modifier such as acetonitrile (B52724) or methanol (B129727). insights.biomdpi.com The long hydrophobic hexadecyl chain of the molecule ensures strong retention on the nonpolar stationary phase, allowing for excellent separation from more polar impurities.

For quantitative analysis, a UV detector is frequently employed, typically set at a low wavelength (around 210-220 nm) to detect the amide bond. insights.bionih.gov When higher sensitivity and specificity are required, especially in complex biological samples, HPLC can be coupled with a fluorescence detector after derivatization with a fluorescent tag like N-(1-pyrenyl)maleimide (NPM). nih.govpsu.edu The use of a charged aerosol detector (CAD) is also a viable option for quantification without the need for a chromophore. nih.gov

Table 1: Illustrative HPLC Method Parameters for Hexadecanoic Acid, 2-(acetylamino)- Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation and impurity profiling of Hexadecanoic acid, 2-(acetylamino)-. Due to the low volatility of the compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, where active hydrogens in the carboxylic acid and amide groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov This process increases the volatility and thermal stability of the analyte.

Once derivatized, the compound is separated on a non-polar capillary column (e.g., DB-5ms). The subsequent mass spectrometry analysis provides a characteristic fragmentation pattern that serves as a fingerprint for structural confirmation. nih.gov Common impurities that may be identified include unreacted hexadecanoic acid, byproducts from the acetylation process, or diastereomers if a racemic starting material was used.

Table 2: Predicted GC-MS Data for Derivatized Hexadecanoic Acid, 2-(acetylamino)-

| Compound | Derivatization | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Hexadecanoic acid, 2-(acetylamino)- | TMS | 443 | 428 ([M-15]+), 370 ([M-73]+), 172, 147 |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

For the separation of enantiomers of Hexadecanoic acid, 2-(acetylamino)-, Supercritical Fluid Chromatography (SFC) presents a rapid and efficient alternative to HPLC. nih.govcapes.gov.br Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the enantiomeric separation of amino acids and their derivatives. nih.govresearchgate.net

In SFC, the mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol or ethanol. capes.gov.br The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to liquid chromatography. The enantiomers of Hexadecanoic acid, 2-(acetylamino)- would interact differently with the chiral selector of the stationary phase, leading to different retention times and enabling their separation and quantification.

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules.

¹H NMR: The proton NMR spectrum of Hexadecanoic acid, 2-(acetylamino)- would exhibit characteristic signals. The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.0 ppm. researchgate.net The α-proton (the proton on the carbon bearing the amino and carboxyl groups) would likely resonate as a multiplet between δ 4.2 and 4.5 ppm. The long chain of methylene (B1212753) (CH₂) groups would produce a large, broad signal around δ 1.2-1.6 ppm, while the terminal methyl group of the hexadecyl chain would appear as a triplet around δ 0.8-0.9 ppm. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid would be observed in the range of δ 175-180 ppm, while the carbonyl carbon of the acetyl group would appear around δ 170 ppm. oregonstate.eduucl.ac.uk The α-carbon is expected to resonate around δ 50-55 ppm. The carbons of the long alkyl chain would give rise to a series of signals between δ 20 and 35 ppm, and the terminal methyl carbon would be found at approximately δ 14 ppm. oregonstate.eduwisc.edu

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, respectively, providing definitive structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexadecanoic Acid, 2-(acetylamino)-

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | - | ~178 |

| CH(NH) | ~4.3 (m) | ~52 |

| NH | ~6.5 (d) | - |

| COCH₃ | - | ~171 |

| COCH₃ | ~2.0 (s) | ~23 |

| CH₂(α to COOH) | - | ~34 |

| (CH₂)₁₂ | ~1.2-1.6 (br m) | ~22-32 |

| CH₂(terminal) | ~1.3 (m) | ~23 |

| CH₃(terminal) | ~0.9 (t) | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of Hexadecanoic acid, 2-(acetylamino)- and for obtaining structural information through the analysis of its fragmentation patterns. lcms.cz Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which typically produces a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. lcms.cz

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion. For N-acetylated amino acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and the loss of ketene (B1206846) (CH₂=C=O) from the acetyl group. nih.gov The fragmentation of the long alkyl chain would also produce a series of ions separated by 14 Da (corresponding to CH₂ units). libretexts.org This detailed fragmentation data allows for the confident identification of the molecule. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. These vibrational spectroscopy methods rely on the interaction of infrared radiation or monochromatic light with the molecule, respectively, causing vibrations of its chemical bonds. The resulting spectra provide a unique fingerprint of the compound.

For "Hexadecanoic acid, 2-(acetylamino)-," these techniques are instrumental in confirming the presence of its key functional moieties: the carboxylic acid group, the amide linkage, and the long hydrocarbon chain.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of different functional groups. A study on saturated fatty acids and their derivatives provides a basis for interpreting the IR spectrum of "Hexadecanoic acid, 2-(acetylamino)-". researchgate.net Key characteristic absorption bands expected in the IR spectrum are summarized in Table 1. The presence of the amide group, resulting from the acetylation of the amino group at the second carbon, introduces distinct absorption bands (Amide I and Amide II) that are crucial for its identification. cas.cncas.cn Research on N-acetyl l-cysteine (B1669680) also provides reference points for the characteristic peaks associated with the N-acetyl group. researchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "Hexadecanoic acid, 2-(acetylamino)-" would be expected to show strong signals for the C-C stretching vibrations within the long alkyl chain and the C-H stretching modes. nih.gov Studies on acetylated lysines have demonstrated that Raman spectroscopy can effectively identify the features of acetylation. cas.cncas.cn The technique can provide detailed information about the conformational order of the acyl chain.

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching (H-bonded) | 3300 - 2500 (broad) | |

| C-H (Alkyl chain) | Stretching | 2960 - 2850 | 2960 - 2850 |

| C=O (Carboxylic acid) | Stretching | 1710 - 1680 | |

| N-H (Amide) | Stretching | ~3300 | |

| C=O (Amide I) | Stretching | ~1650 | ~1650 |

| N-H bend, C-N stretch (Amide II) | Bending | ~1550 | |

| C-N (Amide) | Stretching | ||

| CH₂ | Bending (Scissoring) | ~1470 | ~1450 |

| C-O (Carboxylic acid) | Stretching | 1300 - 1200 |

Table 1: Expected Vibrational Frequencies for Hexadecanoic Acid, 2-(acetylamino)-. This table is generated based on typical ranges for the specified functional groups and vibrational modes as informed by spectroscopic studies of related fatty acids and acetylated compounds. researchgate.netcas.cncas.cnresearchgate.netnih.govmdpi.com

Advanced Imaging for Subcellular Localization

Understanding the spatial distribution of "Hexadecanoic acid, 2-(acetylamino)-" within a cell is critical to elucidating its biological function. Advanced imaging techniques provide the means to visualize the compound at a subcellular level.

Confocal Microscopy and Fluorescence-Based Imaging

Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, three-dimensional reconstructions of biological samples. To visualize "Hexadecanoic acid, 2-(acetylamino)-" using this method, it must first be rendered fluorescent. This is typically achieved by labeling the molecule with a fluorescent probe, such as Nitrobenzoxadiazole (NBD). biorxiv.orgnih.govnih.gov

The NBD-labeled "Hexadecanoic acid, 2-(acetylamino)-" can then be introduced to live cells, and its uptake and distribution can be monitored in real-time. nih.govnih.gov This approach has been successfully used to visualize the subcellular localization and trafficking of other lipids. biorxiv.org For instance, research has shown that fluorescently labeled phospholipids (B1166683) can be observed co-localizing with specific organelles like mitochondria. biorxiv.org Similarly, studies have used confocal microscopy to track the increase in acetylated α-tubulin levels within cells. molbiolcell.org Given its lipidic nature, it is anticipated that NBD-labeled "Hexadecanoic acid, 2-(acetylamino)-" would accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets. rsc.org

| Imaging Technique | Principle | Application to Hexadecanoic Acid, 2-(acetylamino)- | Expected Observations |

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. | Visualization of the subcellular localization of a fluorescently-labeled analog (e.g., NBD-Hexadecanoic acid, 2-(acetylamino)-). | Accumulation in membranes of organelles like the ER and Golgi, and within lipid droplets. |

Table 2: Confocal Microscopy for Subcellular Localization. This table outlines the application of confocal microscopy for studying the distribution of "Hexadecanoic acid, 2-(acetylamino)-" within cells. biorxiv.orgnih.govnih.govmolbiolcell.orgrsc.org

Electron Microscopy for Morphological Changes

Electron microscopy (EM) offers unparalleled resolution for visualizing the ultrastructure of cells and tissues, making it an invaluable tool for observing morphological changes induced by the presence of a compound. While EM does not directly visualize the "Hexadecanoic acid, 2-(acetylamino)-" molecule itself, it can reveal its effects on cellular architecture.

Transmission Electron Microscopy (TEM) can be employed to examine the impact of "Hexadecanoic acid, 2-(acetylamino)-" on organelle structure. For example, an increase in the number or size of lipid droplets within the cytoplasm would be readily observable. pnas.org Furthermore, TEM is a classic method for identifying the characteristic morphological features of apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov Studies have used TEM to observe the ultrastructural changes in follicles treated with N-acetylcysteine, revealing damage to cellular membranes and organelles at high concentrations. mdpi.com Therefore, if "Hexadecanoic acid, 2-(acetylamino)-" were to influence these processes, TEM would be a critical technique for their characterization.

Cryo-Focused Ion Beam Scanning Electron Microscopy (cryo-FIB-SEM) is an advanced EM technique that allows for the three-dimensional visualization of cellular structures in a near-native, frozen-hydrated state. This method avoids the artifacts associated with conventional EM preparation, such as lipid extraction. pnas.org It could provide highly detailed 3D reconstructions of how "Hexadecanoic acid, 2-(acetylamino)-" might alter the organization of cellular membranes and lipid droplets.

| Microscopy Technique | Principle | Application to Hexadecanoic Acid, 2-(acetylamino)- | Potential Findings |

| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultra-thin specimen to form an image. | Examination of cellular ultrastructure in cells treated with the compound. | Changes in the morphology of mitochondria, endoplasmic reticulum, and the nucleus; alterations in the number and size of lipid droplets; evidence of apoptosis or other forms of cell death. |

| Cryo-Focused Ion Beam Scanning Electron Microscopy (cryo-FIB-SEM) | A focused ion beam mills away the surface of a vitrified sample, which is then imaged by a scanning electron beam to generate a 3D reconstruction. | 3D visualization of the cellular architecture in a near-native state after treatment with the compound. | Detailed in-situ analysis of the interaction between the compound and cellular organelles, particularly lipid-rich structures. |

Table 3: Electron Microscopy for Observing Morphological Changes. This table describes how electron microscopy techniques can be used to study the cellular effects of "Hexadecanoic acid, 2-(acetylamino)-". pnas.orgnih.govmdpi.com

Metabolism and Biotransformation of Hexadecanoic Acid, 2 Acetylamino

Metabolic Pathways in Model Organisms and Cell Systems

The metabolism of Hexadecanoic acid, 2-(acetylamino)- is primarily initiated by enzymatic hydrolysis, which cleaves the molecule into its core components: hexadecanoic acid and a 2-(acetylamino) group. The subsequent metabolic pathways for each of these components are well-established.

The primary step in the biotransformation of Hexadecanoic acid, 2-(acetylamino)- is the enzymatic cleavage of the amide bond. Several enzymes have been identified that can catalyze the hydrolysis of N-acyl amino acids. frontiersin.orgnih.gov These enzymes exhibit varying substrate specificities and are located in different cellular compartments and tissues.

Key enzymes involved in the hydrolysis of N-acyl amino acids include:

Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme that plays a significant role in the degradation of various fatty acid amides. elifesciences.orgwikipedia.org While it has a broad substrate scope, it shows preference for certain N-acyl amino acids. elifesciences.org FAAH is responsible for the hydrolysis of these compounds into a fatty acid and an amino acid. nih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This enzyme also hydrolyzes fatty acid amides and shows a preference for saturated fatty acyl chains. acs.org

Aminoacylase-1 (ACY-1): Also known as N-acyl-L-amino-acid amidohydrolase, ACY-1 catalyzes the hydrolysis of N-acetylated amino acids to yield a free amino acid and acetic acid. biovendor.com This suggests a potential two-step hydrolysis for Hexadecanoic acid, 2-(acetylamino)-, where the N-acetyl group is cleaved after the initial amide bond hydrolysis.

Peptidase M20 domain containing 1 (PM20D1): An extracellular enzyme that can both synthesize and hydrolyze N-acyl amino acids. elifesciences.org

Other Hydrolases: Lipases and esterases have also been shown to exhibit amidase activity and can hydrolyze N-acyl amino acids. researchgate.net

The hydrolysis of Hexadecanoic acid, 2-(acetylamino)- would yield hexadecanoic acid and 2-amino-N-acetyl-acetamide. Subsequent action by an enzyme like ACY-1 could then release acetic acid and 2-aminoacetamide.

| Enzyme | Location | Substrate Preference | Potential Role in Metabolism of Hexadecanoic Acid, 2-(acetylamino)- |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular (membrane-associated) | Broad, including various N-acyl amino acids elifesciences.org | Hydrolysis of the amide bond to release hexadecanoic acid and the acetylated amino head group. |

| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Lysosomes | Saturated and monounsaturated fatty acid ethanolamides researchgate.net | Potential hydrolysis of the amide bond, given its preference for saturated acyl chains. |

| Aminoacylase-1 (ACY-1) | Cytosol | N-acetylated amino acids biovendor.com | Cleavage of the acetyl group from the amino acid moiety following initial hydrolysis. |

| Peptidase M20 domain containing 1 (PM20D1) | Extracellular | Various N-acyl amino acids elifesciences.org | Hydrolysis in the extracellular space, contributing to the regulation of circulating levels. |

Once liberated, the hexadecanoic acid and the amino acid components enter their respective metabolic pathways.

Catabolism:

The hexadecanoic acid moiety, a common saturated fatty acid also known as palmitic acid, undergoes catabolism through β-oxidation . This process occurs within the mitochondria and systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. wikipedia.orglibretexts.orglibretexts.org The acetyl-CoA then enters the citric acid cycle to be completely oxidized to CO2, generating ATP, NADH, and FADH2. wikipedia.org

The 2-(acetylamino) moiety's catabolism would involve the cleavage of the acetyl group, yielding acetate (B1210297) and a 2-amino acid derivative. Acetate can be converted to acetyl-CoA and enter the citric acid cycle. The amino acid derivative would be further metabolized through pathways common to amino acid catabolism, which typically involve deamination and the entry of the carbon skeleton into central metabolic pathways. libretexts.org

Anabolism:

The anabolic fate of the constituent parts of Hexadecanoic acid, 2-(acetylamino)- allows for their incorporation into new biomolecules.

Hexadecanoic acid can be re-esterified to form triglycerides for energy storage or incorporated into phospholipids (B1166683), which are essential components of cellular membranes. wikipedia.org

Acetyl-CoA derived from β-oxidation is a central metabolic intermediate and can be used for the de novo synthesis of fatty acids and cholesterol. wikipedia.org

The amino acid component can be used for the synthesis of new proteins or other nitrogen-containing compounds. nih.gov

The parent compound, Hexadecanoic acid, 2-(acetylamino)-, can also be synthesized endogenously. Enzymes such as PM20D1 and FAAH can catalyze the condensation of a fatty acid (or its activated form, acyl-CoA) with an amino acid. elifesciences.orgwikipedia.org

Identification and Characterization of Metabolites

The biotransformation of Hexadecanoic acid, 2-(acetylamino)- is expected to produce a range of metabolites as it is processed through the metabolic pathways described above.

The primary metabolites resulting from the initial hydrolysis would be:

Hexadecanoic acid

2-amino-N-acetyl-acetamide

Further metabolism would lead to the formation of:

Acetyl-CoA (from β-oxidation of hexadecanoic acid)

Acetate and 2-aminoacetamide (from the hydrolysis of the head group)

The complete catabolism of hexadecanoic acid would result in 8 molecules of acetyl-CoA. libretexts.org

| Metabolite | Precursor | Metabolic Pathway |

| Hexadecanoic acid | Hexadecanoic acid, 2-(acetylamino)- | Enzymatic Hydrolysis |

| 2-amino-N-acetyl-acetamide | Hexadecanoic acid, 2-(acetylamino)- | Enzymatic Hydrolysis |

| Acetyl-CoA | Hexadecanoic acid | β-oxidation |

| Acetate | 2-amino-N-acetyl-acetamide | Hydrolysis |

| 2-aminoacetamide | 2-amino-N-acetyl-acetamide | Hydrolysis |

Influence of Microbiota on Compound Biotransformation

The gut microbiota plays a crucial role in the metabolism of various dietary and host-derived compounds, including amino acids and fatty acids. nih.govresearchgate.net Should Hexadecanoic acid, 2-(acetylamino)- reach the gastrointestinal tract, it could be subject to microbial metabolism.

Bacterial enzymes, such as amidases and acylases, are capable of cleaving amide bonds. nih.gov For instance, certain gut bacteria possess N-acyl homoserine lactone (AHL) acylases that hydrolyze the amide linkage in AHL signaling molecules, releasing a fatty acid and homoserine lactone. nih.gov This enzymatic capability is analogous to the hydrolysis of Hexadecanoic acid, 2-(acetylamino)-.

Once hydrolyzed by the microbiota, the resulting hexadecanoic acid and the amino acid moiety would enter the microbial metabolic network. Gut bacteria can utilize fatty acids for energy or incorporate them into their cellular structures. Amino acids are fermented by the microbiota to produce a variety of metabolites, including short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which can be absorbed by the host and influence host metabolism and physiology. researchgate.netmdpi.com

Theoretical and Computational Studies of Hexadecanoic Acid, 2 Acetylamino

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting binding affinity and mode of action.

Although specific docking studies for Hexadecanoic acid, 2-(acetylamino)- are not prominently documented, research on related fatty acids and N-acetylated compounds provides a clear blueprint for how such studies would be conducted. For instance, studies on n-hexadecanoic acid (palmitic acid) have shown its potential to inhibit enzymes like phospholipase A(2), a key player in inflammation. nih.gov In such studies, the fatty acid was shown to bind within the active site of the enzyme. nih.gov Similarly, docking studies on N-acetylcysteine (NAC), an N-acetylated amino acid, have been used to evaluate its binding ability to various proteins, such as the main protease of SARS-CoV-2. chemrxiv.orgresearchgate.net

For Hexadecanoic acid, 2-(acetylamino)-, molecular docking could be employed to screen for potential protein targets. The simulation would calculate the binding energy, representing the affinity of the compound for a protein's active or allosteric site. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, would be identified. For example, the acetylamino group could act as a hydrogen bond donor or acceptor, while the long hydrocarbon chain would likely engage in significant hydrophobic interactions.

Table 1: Example of Molecular Docking Data for a Ligand with a Hypothetical Protein Target

| Parameter | Value | Interacting Amino Acid Residues |

| Binding Affinity (kcal/mol) | -8.5 | HIS141, PHE150, GLU166, TYR308 |

| Hydrogen Bonds | 2 | HIS141, GLU166 |

| Hydrophobic Interactions | 5 | PHE150, LEU220, VAL225, ALA230, TYR308 |

This table is illustrative and represents the type of data generated from a molecular docking simulation. The values are not specific to Hexadecanoic acid, 2-(acetylamino)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. chemrxiv.org

Specific QSAR models for Hexadecanoic acid, 2-(acetylamino)- have not been developed. However, the principles of QSAR are widely applied in fields like drug discovery. researchgate.net For a series of related N-acyl amino acids, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), molecular weight, surface area, and electronic properties.

The biological activity (e.g., inhibitory concentration, IC50) for the series of compounds would be experimentally determined. Then, statistical methods, like multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. mdpi.com Such a model could identify which structural features of Hexadecanoic acid, 2-(acetylamino)- and its analogs are critical for a specific biological effect. For example, a QSAR model might reveal that increasing the chain length positively affects activity up to a certain point, while the presence of the acetylamino group is essential for receptor binding.

Table 2: Example of Descriptors Used in a QSAR Model

| Descriptor | Definition | Relevance |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting membrane permeability. |

| Molecular Weight (MW) | Mass of the molecule | Relates to size and steric hindrance. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Influences transport properties and receptor binding. |

| Number of H-bond Donors | Count of N-H and O-H bonds | Important for specific interactions with a receptor. |

| Number of H-bond Acceptors | Count of N and O atoms | Important for specific interactions with a receptor. |

This table lists common descriptors used in QSAR studies to build predictive models.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-receptor complexes, MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to understand the dynamic behavior of the complex.

An MD simulation of Hexadecanoic acid, 2-(acetylamino)- bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD indicates a stable binding mode.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Key Interactions: The persistence of hydrogen bonds and other interactions over time.

Table 3: Example of Data from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Description | Typical Finding for a Stable Complex |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atoms from the initial pose. | Low and stable fluctuation (e.g., < 3 Å) over the simulation time. |

| RMSF (Protein) | Root Mean Square Fluctuation of individual amino acid residues. | Lower fluctuation in the binding site residues, indicating stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) for key interacting residues. |

| Radius of Gyration (Rg) | A measure of the protein's compactness. | A stable Rg value suggests the protein's overall structure is not destabilized by the ligand. |

This table outlines typical analyses performed on MD simulation trajectories to assess the stability of a ligand-protein complex.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules. mdpi.com These calculations can provide highly accurate information about molecular geometry, reaction energies, and electronic properties without the need for empirical parameters.

Computational studies using DFT have been performed on N-acetylated amino acids like N-acetylmethionine and on various amino acids to elucidate properties like oxidation mechanisms and chemical reactivity. mdpi.comnih.gov For instance, a study on 2-(Acetylamino)fluorene used DFT calculations as a benchmark to assess the accuracy of other computational methods. researchgate.net

For Hexadecanoic acid, 2-(acetylamino)-, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure.

Calculate Electronic Properties: Such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Simulate Spectroscopic Properties: Predict infrared (IR) and NMR spectra to aid in experimental characterization.

Determine Reaction Energetics: Calculate the energy changes involved in potential metabolic reactions.

Table 4: Example of Electronic Properties from DFT Calculations

| Property | Definition | Potential Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms. | Identifies potential sites for electrophilic or nucleophilic attack. |

This table presents examples of electronic properties that can be calculated using DFT, providing fundamental insights into the molecule's chemical nature. The values are not specific to Hexadecanoic acid, 2-(acetylamino)-.

Biotechnological and Environmental Applications of Hexadecanoic Acid, 2 Acetylamino

Role in Microbial Fermentation and Bioproduction Systems

Hexadecanoic acid, 2-(acetylamino)- is a product of microbial metabolism, synthesized by various bacteria. The bioproduction of N-acyl amino acids in microorganisms is primarily carried out by a diverse group of enzymes known as N-acyl amino acid synthases (NASs). nih.gov These enzymes utilize acyl-acyl carrier proteins (acyl-ACPs) and amino acids as their substrates to form the N-acyl amide bond. nih.gov While genes for these synthases are believed to be common throughout the bacterial metagenome, they have been identified in a limited number of cultured bacterial species. nih.govnih.gov

In addition to dedicated synthases, other enzymatic pathways can produce these compounds. Lipases, for example, can catalyze the formation of N-acyl amino acids. Microbial lipases from genera such as Candida and Pseudomonas are used in enzyme-catalyzed processes to prepare various N-acyl amino acids. Another potential biosynthetic route in bacteria involves acyl phosphates serving as substrates for the formation of N-acyl amino acids. nih.govresearchgate.net

Research has identified related N-acyl amino acids in the culture broth of commensal bacteria like Bacteroides vulgatus, highlighting the role of the gut microbiota in producing these signaling molecules. While the direct application of Hexadecanoic acid, 2-(acetylamino)- in industrial fermentation processes is not yet well-documented, its nature as a microbial metabolite suggests potential for targeted bioproduction. The enzymatic synthesis of NAAAs is considered a greener alternative to chemical methods, which often rely on harsh reagents.

Potential in Bioremediation Processes

The amphiphilic nature of N-acyl amino acids, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, gives them surfactant-like properties. This characteristic is valuable in bioremediation for increasing the bioavailability of hydrophobic pollutants.

Microbial Degradation of Environmental Pollutants

Specific research detailing the role of Hexadecanoic acid, 2-(acetylamino)- in the microbial degradation of other environmental pollutants is not extensively available. However, the broader class of N-acyl amino acid surfactants is of interest for bioremediation. These biosurfactants can help solubilize contaminants like polycyclic aromatic hydrocarbons (PAHs), making them more accessible to degrading microorganisms. The enzymatic modification of the compound by cytochrome P450 enzymes has been studied, which could have implications for its environmental fate and potential applications in breaking down complex molecules.

Application in Waste Treatment Technologies

The presence and degradation of Hexadecanoic acid, 2-(acetylamino)- have been observed in wastewater treatment systems. In a study analyzing soluble microbial products in a two-stage anaerobic co-digestion system treating municipal sludge and oil mixtures, N-palmitoyl glycine (B1666218) was identified as one of the compounds present after the first stage of hydrolysis and acidogenesis. nih.gov

Notably, this compound was completely degraded and removed during the second stage of digestion. nih.gov This indicates that it is biodegradable under anaerobic conditions and can be effectively eliminated by the microbial communities present in such waste treatment technologies. The removal of this and other fatty acid derivatives is a key indicator of the efficiency of the digestion process.

| Compound | Detected in Effluent of Stage 1 (Hydrolysis/Acidogenesis) | Detected in Effluent of Stage 2 (Methanogenesis) |

|---|---|---|

| N-palmitoyl glycine | Yes | No (Completely removed) |

Agricultural and Plant Science Relevance

N-acyl amino acids are increasingly recognized as important signaling molecules in the interactions between plants, microbes, and insects.

Plant Growth Regulation

Currently, there is limited specific research available on the direct role of Hexadecanoic acid, 2-(acetylamino)- as a plant growth regulator. However, amino acids in general are known to be crucial for plant health and development. They are the building blocks of proteins, precursors to hormones like auxins, and can enhance nutrient uptake and stress resistance. youtube.com For example, the application of amino acid solutions can promote root development, enhance photosynthesis, and stimulate flowering. While the broader family of N-acyl amino acids includes compounds that act as elicitors of plant defense responses, the specific function of N-palmitoyl glycine in modulating plant growth remains an area for future investigation.

Interactions with Plant Pathogens

Research has identified Hexadecanoic acid, 2-(acetylamino)- as a component of microbial secretions that can inhibit plant pathogens. A study on the biocontrol agent Bacillus amyloliquefaciens LZN01 found that its cell-free supernatant (CFS) had significant antifungal activity against Fusarium oxysporum f. sp. niveum, the causative agent of Fusarium wilt in watermelon. researchgate.nettandfonline.com

| Metabolite | Identified Presence |

|---|---|

| N-palmitoyl glycine | Increased |

| N-palmitoyl alanine | Increased |

| Myriocin | Increased |

| Sphingofungin E | Increased |

| Sphingofungin F | Increased |

| 3-methyl-2-oxovaleric acid | Increased |

Future Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Routes and Advanced Functionalizations

The synthesis of N-acyl amino acids, including Hexadecanoic acid, 2-(acetylamino)-, has traditionally involved methods such as the use of acetic anhydride (B1165640) or chloroacetyl chloride as acetylating agents. researchgate.netnih.gov However, the future of synthesizing this and related compounds lies in the development of more efficient, stereoselective, and environmentally benign methodologies.

Future research should focus on:

Enzymatic and Biocatalytic Synthesis: Leveraging enzymes like N-acetyltransferases could offer high specificity and milder reaction conditions, reducing the need for harsh chemicals and complex purification steps. science.gov The exploration of novel enzymes from various organisms could yield catalysts with unique substrate specificities and efficiencies.

Flow Chemistry and Microreactor Technology: These technologies can enable precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The continuous nature of flow synthesis is particularly advantageous for industrial-scale production.

Advanced Functionalization Strategies: Beyond simple acetylation, research into advanced functionalizations could unlock novel properties and applications. This includes the introduction of reporter tags, such as fluorescent probes or biotin, to facilitate the study of the molecule's biological interactions. nih.gov Furthermore, the synthesis of derivatives with modified acyl chains or amino acid moieties could lead to the discovery of compounds with enhanced or entirely new biological activities. nih.gov

A comparison of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, scalability. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup costs, optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scale-up limitations, potential for localized overheating. |

Deeper Elucidation of Undiscovered Biological Mechanisms

While the broader class of N-acyl amino acids is known to be involved in signaling pathways related to inflammation, pain perception, and neuromodulation, the specific biological roles of Hexadecanoic acid, 2-(acetylamino)- remain largely uncharted territory. nih.govnih.gov Many of the functional effects of the more than 70 identified endogenous N-acyl amino acid neurotransmitter conjugates are still unexplored. nih.gov

Key areas for future investigation include:

Receptor Identification and Signaling Cascades: A primary goal is to identify the specific receptors and ion channels that Hexadecanoic acid, 2-(acetylamino)- interacts with. While some NAAAs are known to interact with G protein-coupled receptors (GPCRs) and ion channels, the specific targets for this compound are unknown. nih.govresearchgate.net Elucidating the downstream signaling cascades initiated by these interactions is crucial for understanding its physiological effects.

Role in the Endocannabinoidome: N-acyl amino acids are considered part of the expanded "endocannabinoidome," a complex lipid signaling system. mdpi.comnih.gov Research is needed to understand how Hexadecanoic acid, 2-(acetylamino)- fits into this network, including its biosynthesis, degradation, and potential interplay with other endocannabinoids. nih.gov

Cellular and Physiological Functions: Investigations into its effects on various cell types, such as immune cells, neurons, and skin cells, are warranted. This could reveal its involvement in processes like cell migration, proliferation, and apoptosis. wikipedia.org Studies in animal models could then translate these cellular findings to systemic physiological and pathological processes.

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of Hexadecanoic acid, 2-(acetylamino)- in complex biological matrices are essential for understanding its metabolism and function. Given its likely low endogenous concentrations, the development of highly sensitive and specific analytical methods is a priority.

Future advancements in this area will likely involve:

Hyphenated Mass Spectrometry Techniques: Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS) are powerful tools for the analysis of lipids and metabolites. nih.govmdpi.comcreative-proteomics.com Further development of these methods, including the use of high-resolution mass spectrometry (HRMS), can improve sensitivity and specificity. researchgate.net

Novel Derivatization Strategies: Derivatization of the amino acid or carboxylic acid moiety can enhance ionization efficiency and chromatographic separation. creative-proteomics.comnih.gov The development of new derivatization reagents tailored for N-acyl amino acids could significantly improve their detection limits.

Lipidomics and Metabolomics Platforms: Untargeted and targeted lipidomics and metabolomics approaches can provide a comprehensive profile of N-acyl amino acids and related lipids in a given sample. acs.orgnih.gov This can help in the discovery of novel related compounds and in understanding the metabolic pathways involving Hexadecanoic acid, 2-(acetylamino)-.

A summary of relevant analytical techniques is provided in Table 2.

| Analytical Technique | Principle | Applicability for Trace Analysis |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity, suitable for complex biological samples. nih.gov |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Requires derivatization; offers high resolution for certain analytes. creative-proteomics.commdpi.com |

| CE-MS | Separation based on electrophoretic mobility coupled with mass spectrometry. | High separation efficiency and low sample consumption. mdpi.com |

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the role of Hexadecanoic acid, 2-(acetylamino)-, it is crucial to move beyond single-molecule studies and embrace a systems-level approach. The integration of various "omics" data can provide a comprehensive picture of how this compound influences and is influenced by the broader biological network.

Future research directions include:

Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) can reveal the genetic and environmental factors that regulate the levels of Hexadecanoic acid, 2-(acetylamino)-. This integrated approach can help to identify the enzymes involved in its metabolism and the signaling pathways it modulates. mdpi.com

Computational Modeling and Network Analysis: Computational models can be used to simulate the metabolic and signaling networks in which Hexadecanoic acid, 2-(acetylamino)- participates. Network analysis can then identify key nodes and pathways that are perturbed by changes in the concentration of this compound.